molecular formula C7H9N3O4 B1363334 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B1363334
M. Wt: 199.16 g/mol
InChI Key: UCIBYFRLVHWZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique chemical properties and versatility in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.

Scientific Research Applications

5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition, substitution, and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a solvent in N-alkylation and O-alkylation reactions.

    N,N′-Dimethylpropylene urea: Another similar compound used as a polar aprotic solvent.

Uniqueness

5-(Hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for various scientific and industrial uses set it apart from other similar compounds.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

5-(hydroxyiminomethyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3

InChI Key

UCIBYFRLVHWZCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C=NO

Origin of Product

United States

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